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Compound of Interest

Compound Name: 3,6-Difluoro-2-methylbenzoic acid

CAS No.: 459836-92-1

Cat. No.: B3138528

Get Quote

Executive Summary
3,6-Difluoro-2-methylbenzoic acid is a tetra-substituted benzene derivative frequently utilized

as a scaffold in the synthesis of pharmaceuticals (e.g., RIPK2 inhibitors) and agrochemicals. Its

structural verification is complicated by the presence of two fluorine atoms, which induce

significant signal splitting in both

H and

C NMR spectra due to scalar coupling (

-coupling).

This guide details the theoretical and experimental expectations for the NMR analysis of this

compound, focusing on the diagnostic fluorine-proton and fluorine-carbon coupling patterns

that serve as its spectral fingerprint.
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Property Detail

IUPAC Name 3,6-Difluoro-2-methylbenzoic acid

CAS Number 459836-92-1

Molecular Formula

C

H

F

O

Molecular Weight 172.13 g/mol

Key Structural Features
Ortho/Para F-substitution, Steric crowding at

C2-Methyl

Theoretical Basis: The Fluorine Effect
To accurately interpret the spectra, one must account for the

F nucleus (

, 100% abundance). Unlike simple aromatics, the protons and carbons in this molecule will
exhibit complex multiplicities defined by the magnitude of

.

H NMR Dominance: The aromatic region will not show simple doublets. Instead, expect
doublet of doublets of doublets (ddd) or pseudo-quartets due to the superposition of

and

couplings.

C NMR Dominance: Carbon signals will be split into doublets (

), triplets (

), or doublets of doublets (
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) depending on their distance from the fluorine atoms. The C-F bond itself (

) typically shows a massive coupling of ~240–250 Hz.

Experimental Protocol
Sample Preparation
For optimal resolution of hyperfine splitting, solvent choice is critical.

Primary Solvent:DMSO-d

is recommended. It ensures full solubility of the carboxylic acid and shifts the exchangeable -
COOH proton to a distinct downfield region (

13–14 ppm), preventing overlap with aromatics.

Concentration: 10–15 mg in 0.6 mL solvent.

Temperature: 298 K (Standard).

Workflow Visualization
The following diagram outlines the logical flow for structural confirmation.
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Figure 1: Standardized NMR acquisition workflow for fluorinated benzoic acids.

H NMR Spectral Analysis (400 MHz, DMSO-d )
The proton spectrum is divided into three distinct regions. The most diagnostic features are the

aromatic multiplets.
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Predicted Chemical Shifts & Multiplicities

Position Proton Type (ppm) Multiplicity

Coupling
Constants (

in Hz)

Assignment
Logic

-COOH
Carboxylic

Acid
13.0 – 14.0 Broad Singlet N/A

Exchangeabl

e; shift varies

with

concentration

/water.

H-4 Aromatic 7.30 – 7.50 ddd
,

,

Ortho to F3,

Ortho to H5,

Meta to F6.

H-5 Aromatic 7.10 – 7.30 ddd
,

,

Ortho to F6,

Ortho to H4,

Meta to F3.

CH Methyl (C2) 2.35 – 2.45 d (fine)

Long-range

coupling to

F3 is often

resolved.

Mechanistic Insight: The Aromatic Multiplets
The protons at positions 4 and 5 form a complex spin system.

H4 is split by H5 (Ortho coupling,

Hz).

H4 is further split by F3 (Ortho H-F coupling,

Hz).

H4 is finely split by F6 (Meta H-F coupling,
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Hz).

This results in a "doublet of doublet of doublets" pattern, often appearing as a pseudo-quartet if

the

values are similar.

H4 Signal (Uncoupled)

Split by F3 (Ortho)
J ≈ 9.5 Hz

Split by H5 (Ortho)
J ≈ 8.5 Hz

Split by F6 (Meta)
J ≈ 5.0 Hz

Observed Multiplet
(ddd)

Click to download full resolution via product page

Figure 2: Coupling tree demonstrating the splitting mechanism for the H4 aromatic proton.

C NMR Spectral Analysis (100 MHz, DMSO-d )
The carbon spectrum is definitive due to the large C-F coupling constants. The ipso-carbons

(attached directly to Fluorine) will appear as doublets with separation >240 Hz.

Assignment Table
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Carbon Type (ppm)
Splitting
Pattern

Coupling (

)

C-1
Quaternary

(COOH)
~165.0 dd (small) Hz

C-3 C-F (Ipso) 158.0 – 162.0
d (

)
Hz

C-6 C-F (Ipso) 155.0 – 159.0
d (

)
Hz

C-2
Quaternary (C-

Me)
120.0 – 125.0 dd / t Hz

C-4 C-H 115.0 – 118.0 dd
Hz (F3),

Hz (F6)

C-5 C-H 110.0 – 114.0 dd
Hz (F6),

Hz (F3)

Me Methyl 12.0 – 15.0 d (small) Hz

Diagnostic Verification
To confirm you have the 3,6-difluoro isomer and not the 2,6- or 3,5- isomers:

Look for two distinct large doublets in the 155–165 ppm region. If the molecule were

symmetric (e.g., 2,6-difluoro), these might overlap or appear identical.

The C-2 Methyl carbon should show coupling to both fluorine atoms, but the coupling to F3

(ortho) will be significantly stronger (

) than to F6 (para,
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- usually negligible) or F6 (meta - if applicable). In the 3,6-isomer, C2 is ortho to F3 and meta
to F6.

Quality Control & Troubleshooting
When analyzing the data, watch for these common artifacts:

Rotational Sidebands: Fluorine couplings can mimic sidebands. Verify by changing the spin

rate; real couplings remain constant.

Solvent Suppression: If using wet DMSO, the water peak at 3.33 ppm might obscure the

methyl group if the shift is unexpectedly downfield.

Isomer Contamination: Common synthesis routes can yield the 3,4-difluoro or 2,5-difluoro

isomers.

Check: The 3,6-isomer has a unique coupling pattern where H4 and H5 are adjacent (

present). If you see two protons with no large H-H coupling (only meta coupling

Hz), you likely have the 2,5-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,6-Difluoro-2-methylbenzoic acid CAS#: 459836-92-1 [chemicalbook.com]

To cite this document: BenchChem. [Comprehensive Spectral Analysis: 3,6-Difluoro-2-
methylbenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3138528/docs#comprehensive-spectral-analysis-3-6-
difluoro-2-methylbenzoic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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